N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride
Description
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a synthetic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position. The structure includes a 3-morpholinopropyl chain linked to the benzothiazole nitrogen and a 3-phenylpropanamide group (Fig. 1). This compound’s design integrates multiple functional groups:
- Morpholinopropyl moiety: Enhances solubility due to the polar morpholine ring.
- 3-Phenylpropanamide backbone: Provides structural rigidity and possible hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S.ClH/c24-19-8-4-9-20-22(19)25-23(30-20)27(13-5-12-26-14-16-29-17-15-26)21(28)11-10-18-6-2-1-3-7-18;/h1-4,6-9H,5,10-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOUMDZMYBFILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The fluorine atom is introduced through a halogenation reaction, and the morpholine group is added via nucleophilic substitution. The phenylpropanamide moiety is then coupled to the thiazole ring using amide bond formation techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often involving the sulfur atom.
Reduction: Reduction reactions can be performed on the fluorine atom or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce various substituents, such as the morpholine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as morpholine are introduced using reagents like 3-chloropropylmorpholine.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the thiazole ring.
Reduction products: Reduced forms of the fluorine-containing compound.
Substitution products: Derivatives with different substituents on the thiazole ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases.
Biology: The compound's interaction with biological systems can be studied to understand its effects on cellular processes.
Material Science: Its unique chemical structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorine atom play crucial roles in this interaction, influencing the compound's binding affinity and specificity. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues from Supplier Data
and list closely related compounds with minor substituent variations (Table 1):
Key Observations :
Comparison with Triazole Derivatives ()
Sulfonyl-containing triazole derivatives (e.g., compounds 7–9 in ) share structural motifs with the target compound:
Spectroscopic Differences :
Functional Group Comparison with Hydroxamic Acids ()
Hydroxamic acids (e.g., compounds 6–10) feature N-hydroxyamide groups, enabling metal chelation (e.g., iron) and antioxidant activity via radical scavenging (DPPH assay) . In contrast:
- The target compound’s morpholinopropyl and fluorobenzo[d]thiazole groups prioritize lipophilicity and membrane permeability over chelation.
- Bioactivity divergence : Hydroxamic acids are antioxidants, while benzothiazole derivatives often target enzymes or receptors.
Comparison with Pesticide Carboxamides ()
Pesticides like flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine) share the benzothiazole core but differ in substituents:
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorobenzo[d]thiazole moiety , a morpholinopropyl side chain , and a phenylpropanamide backbone, suggests diverse biological activities. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H25ClFN3O4S2
- Molecular Weight: 514.03 g/mol
- CAS Number: 1216740-53-2
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression. The compound's design allows it to modulate signaling pathways that are crucial for cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has demonstrated efficacy against various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung adenocarcinoma)
Table 1: Antitumor Efficacy of this compound
| Cell Line | IC50 (µM) | Assay Type | Observations |
|---|---|---|---|
| A431 | 1.5 | MTT Assay | Significant inhibition of cell proliferation |
| A549 | 2.0 | Flow Cytometry | Induction of apoptosis and cell cycle arrest |
| H1299 | 1.8 | Scratch Wound Healing | Reduced cell migration |
Case Studies
-
Study on Apoptosis Induction
A study evaluated the compound's ability to induce apoptosis in A431 and A549 cells. Results indicated that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells . -
Inflammatory Response Modulation
In another investigation, the compound was tested for its effects on inflammatory cytokines in RAW264.7 macrophages. It significantly reduced the expression of IL-6 and TNF-α, indicating potential anti-inflammatory properties alongside its antitumor effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
